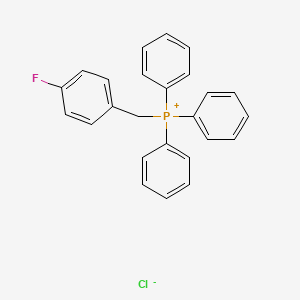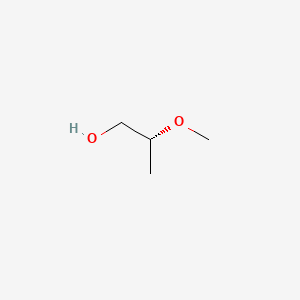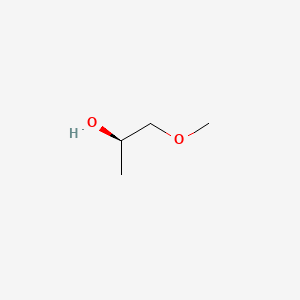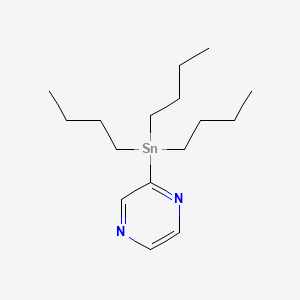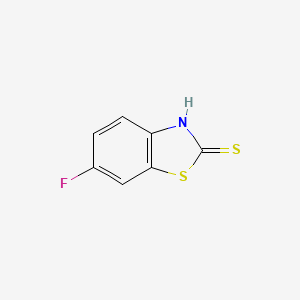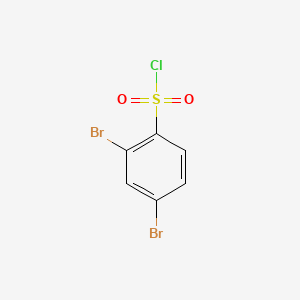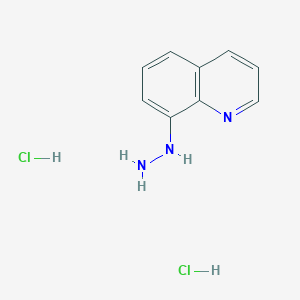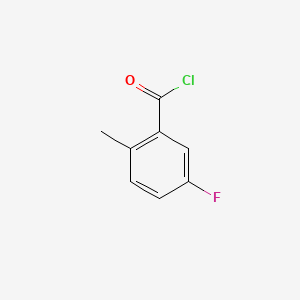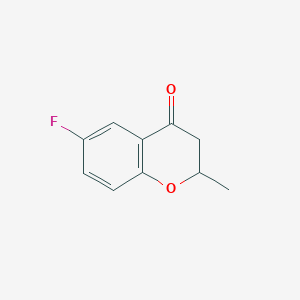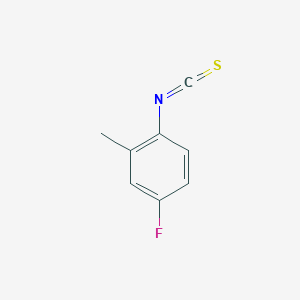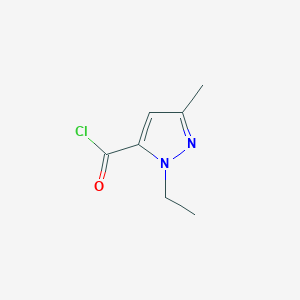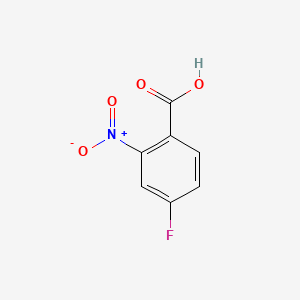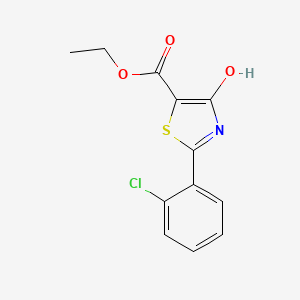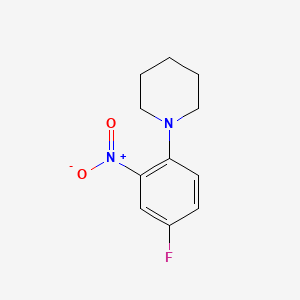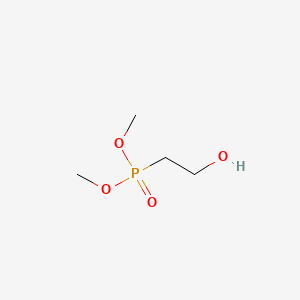
Dimethyl (2-hydroxyethyl)phosphonate
Overview
Description
Dimethyl (2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O4P. It is a colorless to slightly yellow liquid that is soluble in organic solvents such as alcohol and ether . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Scientific Research Applications
Dimethyl (2-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical reactions and as a reagent in molecular biology.
Industry: It is used as a flame retardant in polymers to enhance their fire resistance.
Mechanism of Action
Mode of Action:
DAP can act through several mechanisms:
- Chelation : DAP can form complexes with metal ions due to its phosphonate groups. This property is useful in preventing deposit formation and corrosion inhibition .
- Flame Retardancy : Phosphorus-based compounds, including DAP, contribute to flame retardancy. They can be integrated into char formation during combustion, enhancing the formation of protective foamed materials .
- Biocompatibility : In the biomedical field, DAP exhibits biodegradability, reduced protein adsorption, and strong interactions with dentin, enamel, and bones. These properties make it suitable for tissue engineering, dental composites, and adhesives .
Pharmacokinetics:
Safety and Hazards
Future Directions
Phosphorus-based polymers, including those containing Dimethyl (2-hydroxyethyl)phosphonate, have been widely studied and exhibit very unusual and interesting properties . They are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field . As they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones , further developments in this field can be expected in the near future.
Biochemical Analysis
Biochemical Properties
Dimethyl (2-hydroxyethyl)phosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a substrate for certain phosphonate-degrading enzymes, which catalyze the hydrolysis of the phosphonate group. These enzymes include phosphonatase and phosphonoacetate hydrolase, which facilitate the breakdown of the phosphonate group into simpler molecules . Additionally, this compound can interact with proteins that have binding sites for phosphonate groups, leading to potential changes in protein function and activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with enzymes involved in phosphorylation and dephosphorylation reactions. This compound can also impact gene expression by modulating the activity of transcription factors that bind to phosphonate-containing molecules . Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of certain phosphatases by binding to their active sites and preventing the dephosphorylation of substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or other nucleophiles . Over time, the degradation of this compound can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function. Long-term studies have shown that the effects of this compound on cellular processes can vary depending on the duration of exposure and the concentration used.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain concentration levels. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects, such as liver and kidney damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to phosphonate metabolism. It can be metabolized by enzymes such as phosphonatase and phosphonoacetate hydrolase, which catalyze the hydrolysis of the phosphonate group . This compound can also affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins that interact with phosphonate groups can facilitate the localization and accumulation of this compound in specific tissues, influencing its overall distribution and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the action of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (2-hydroxyethyl)phosphonate can be synthesized through the reaction of trimethyl phosphate with ethylene glycol. The reaction typically involves heating the reactants under controlled conditions to produce the desired compound along with methanol as a by-product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced under inert gas conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Esterification: The compound can react with acryloyl chloride in the presence of triethylamine to form phosphonic acid monomer derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acid chlorides are used.
Esterification: Acryloyl chloride and triethylamine in dichloromethane are typical reagents.
Major Products:
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates.
Esterification: Phosphonic acid monomer derivatives.
Comparison with Similar Compounds
- Dimethyl phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
- Dimethyl (2-cyclohexyl-d11-2-oxoethyl)phosphonate
Comparison: Dimethyl (2-hydroxyethyl)phosphonate is unique due to its specific structure, which includes a hydroxyl group attached to the ethyl chain. This structural feature imparts distinct chemical reactivity and solubility properties compared to other similar compounds. For example, dimethyl phosphonate lacks the hydroxyl group, making it less reactive in certain substitution reactions .
Properties
IUPAC Name |
2-dimethoxyphosphorylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPDWDHNIMTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203197 | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54731-72-5 | |
| Record name | Dimethyl P-(2-hydroxyethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54731-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054731725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Dimethyl (2-hydroxyethyl)phosphonate in polymer chemistry?
A: this compound serves as a valuable precursor for synthesizing phosphonated methacrylate monomers []. These monomers can be polymerized to create novel polymers with desirable properties like enhanced char formation during combustion, as demonstrated by Thermogravimetric Analysis (TGA) []. This characteristic is potentially beneficial for applications requiring flame-retardant materials. Additionally, the glass transition temperatures of these polymers can be tailored by copolymerization with other monomers like methyl methacrylate, broadening their potential applications in various fields [].
Q2: Can you elaborate on the reactivity of this compound and its implications in organic synthesis?
A: The hydroxyl group of this compound exhibits reactivity towards acyl chlorides, enabling its incorporation into larger molecular frameworks []. For instance, it readily reacts with α-(chloromethyl)acryloyl chloride (CMAC), facilitating the synthesis of more complex phosphonated methacrylate monomers []. This reactivity highlights the compound's versatility as a building block for synthesizing diverse molecules with potential applications in various fields, including polymer science and materials chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
